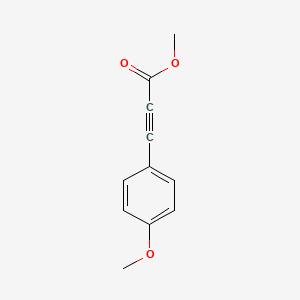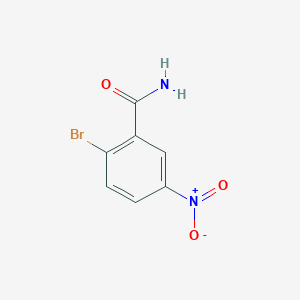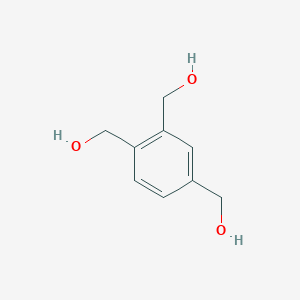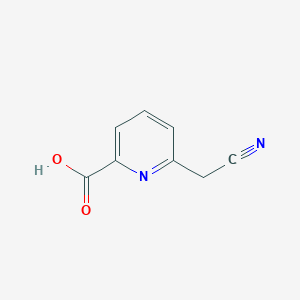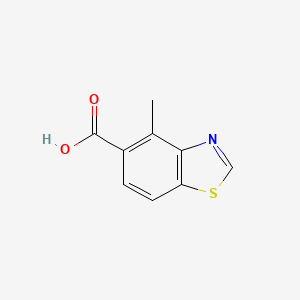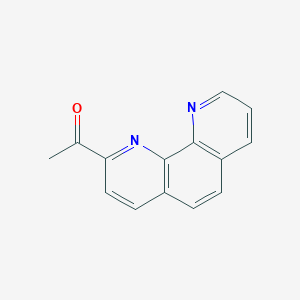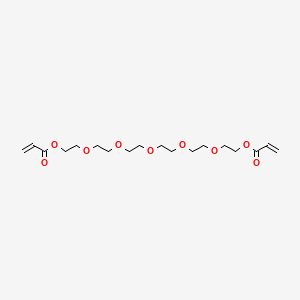
双丙烯酸酯-PEG6
描述
Bis-acrylate-PEG6 is a compound that belongs to the class of polyethylene glycol-based linkers. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system . This compound is characterized by its ability to join two essential ligands, facilitating the selective degradation of target proteins .
科学研究应用
Bis-acrylate-PEG6 has a wide range of applications in scientific research, including:
作用机制
Target of Action
Bis-acrylate-PEG6, also known as 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate or 2-Propenoic acid,1,1’-(3,6,9,12,15-pentaoxaheptadecane-1,17-diyl) ester, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins .
Mode of Action
Bis-acrylate-PEG6 interacts with its targets through the formation of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by Bis-acrylate-PEG6 are primarily related to the ubiquitin-proteasome system . This system is crucial for the degradation of intracellular proteins, thus playing a key role in maintaining cellular homeostasis .
Pharmacokinetics
It is known that the size of peg can impact the in vitro and in vivo behavior and performance of psma inhibitors . This suggests that the size of Bis-acrylate-PEG6 may also influence its ADME properties and bioavailability .
Result of Action
The result of Bis-acrylate-PEG6’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target proteins involved .
Action Environment
The action environment can influence the action, efficacy, and stability of Bis-acrylate-PEG6. Factors such as temperature, pH, and the presence of other molecules can potentially affect the compound’s action . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-acrylate-PEG6 involves the reaction of polyethylene glycol with acrylate groups. The process typically includes the following steps:
Polymerization: Polyethylene glycol is polymerized to achieve the desired molecular weight.
Acrylation: The polymerized polyethylene glycol is then reacted with acrylate groups under controlled conditions to form Bis-acrylate-PEG6
Industrial Production Methods
In industrial settings, the production of Bis-acrylate-PEG6 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large quantities of polyethylene glycol are polymerized.
Acrylation in Bulk: The polymerized polyethylene glycol is acrylated in large reactors under controlled temperature and pressure conditions to ensure consistency and purity
化学反应分析
Types of Reactions
Bis-acrylate-PEG6 undergoes various chemical reactions, including:
Addition Reactions: The acrylate groups can participate in addition reactions with nucleophiles.
Polymerization: The compound can undergo polymerization to form hydrogels and other polymeric structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in addition reactions include amines and thiols.
Polymerization Conditions: Polymerization typically occurs under mild conditions, often in the presence of initiators like ammonium persulfate.
Major Products
The major products formed from these reactions include:
Hydrogels: Formed through polymerization.
Conjugates: Formed through addition reactions with nucleophiles
相似化合物的比较
Similar Compounds
Bis-acrylate-PEG4: Similar structure but with a shorter polyethylene glycol chain.
Bis-acrylate-PEG8: Similar structure but with a longer polyethylene glycol chain.
Uniqueness
Bis-acrylate-PEG6 is unique due to its optimal chain length, which provides a balance between flexibility and stability, making it highly effective in forming PROTACs .
属性
IUPAC Name |
2-[2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O9/c1-3-17(19)26-15-13-24-11-9-22-7-5-21-6-8-23-10-12-25-14-16-27-18(20)4-2/h3-4H,1-2,5-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMSYVRRDYJQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOCCOCCOCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234273 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85136-58-9 | |
| Record name | 1,1′-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) di-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85136-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


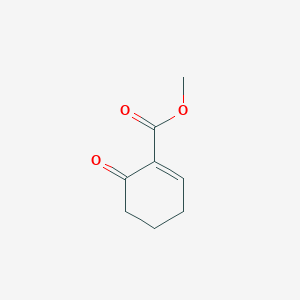
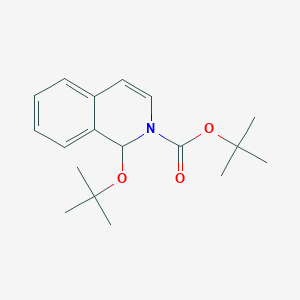
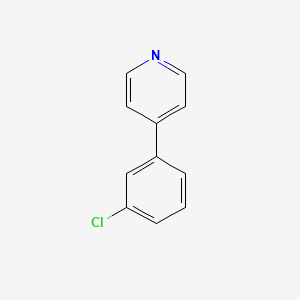
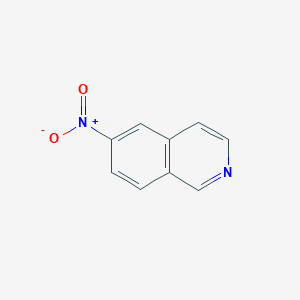
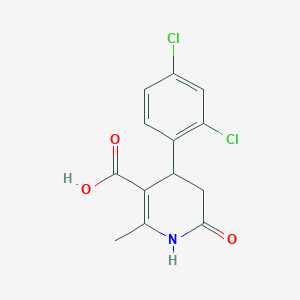
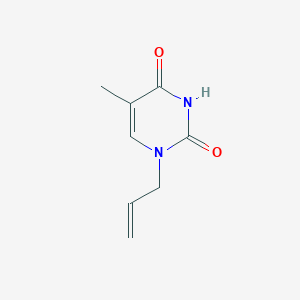
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid](/img/structure/B1610076.png)
